molecular formula C37H37F3N2O6S B10836271 Salicylic acid derivative 1

Salicylic acid derivative 1

Cat. No.: B10836271
M. Wt: 694.8 g/mol
InChI Key: GFASCHAWPQEYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salicylic acid derivative 1 is a compound derived from salicylic acid, a well-known plant phenolic derivative. Salicylic acid itself is a product of the shikimic acid and phenylpropanoid metabolism in plants. It has been used for centuries in various medicinal applications, most notably as a precursor to aspirin. This compound retains many of the beneficial properties of salicylic acid, including its anti-inflammatory and analgesic effects, but may also possess unique characteristics that make it valuable in specific scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylic acid derivative 1 can be synthesized through several methods. One common approach involves the esterification of salicylic acid with an appropriate alcohol in the presence of an acid catalyst. For example, the reaction of salicylic acid with methanol in the presence of sulfuric acid can yield methyl salicylate, a common derivative . Another method involves the reaction of salicylic acid with acetic anhydride in the presence of phosphoric acid to produce acetylsalicylic acid .

Industrial Production Methods: Industrial production of salicylic acid derivatives often involves large-scale esterification or acetylation reactions. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: Salicylic acid derivative 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Salicylic acid derivative 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of salicylic acid derivative 1 involves its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. This leads to its anti-inflammatory and analgesic effects. Additionally, salicylic acid derivatives can modulate various signaling pathways in plants, enhancing their resistance to biotic and abiotic stresses .

Properties

Molecular Formula

C37H37F3N2O6S

Molecular Weight

694.8 g/mol

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[(4-methylphenyl)sulfonyl-[[2-(trifluoromethyl)phenyl]methyl]amino]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C37H37F3N2O6S/c1-25-11-18-31(19-12-25)49(47,48)41(23-29-9-5-6-10-33(29)37(38,39)40)24-35(44)42(30-17-20-32(36(45)46)34(43)21-30)22-26-13-15-28(16-14-26)27-7-3-2-4-8-27/h5-6,9-21,27,43H,2-4,7-8,22-24H2,1H3,(H,45,46)

InChI Key

GFASCHAWPQEYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2C(F)(F)F)CC(=O)N(CC3=CC=C(C=C3)C4CCCCC4)C5=CC(=C(C=C5)C(=O)O)O

Origin of Product

United States

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